The Chemical and Biological Profile of Guaiacin: A Technical Guide
The Chemical and Biological Profile of Guaiacin: A Technical Guide
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Guaiacin. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the physicochemical characteristics of Guaiacin, methodologies for its isolation and analysis, and explores its known biological functions and underlying signaling pathways.
Chemical Structure and Properties of Guaiacin
Guaiacin, a naturally occurring lignan (B3055560), possesses a complex aryltetralin skeleton. Its chemical identity is well-defined by its structural formula, systematic name, and unique identifiers.
The IUPAC name for Guaiacin is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol.[1][2] The molecule features a tetrahydronaphthalene core with defined stereochemistry at three chiral centers, which is crucial for its biological activity.[1][3]
Chemical Identifiers:
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CAS Number: 36531-08-5[1]
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SMILES: C[C@@H]1CC2=CC(=C(C=C2--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O)OC[1][3]
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InChIKey: TZAAYUCUPIYQBR-JGRMJRGVSA-N[3]
The following table summarizes the key physicochemical properties of Guaiacin.
| Property | Value | Reference |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 204-206°C | [4] |
| Boiling Point (Predicted) | 484.5 ± 45.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |
| Optical Rotation | [α]²⁵D +46 (CHCl₃) | [4] |
| LogP (Predicted) | 4.06 - 4.5 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
This section details the methodologies for the isolation of Guaiacin from its natural sources and the assays used to determine its biological activity.
Isolation of Guaiacin from Machilus thunbergii
Guaiacin is naturally found in the bark of plants from the Lauraceae family, particularly Machilus thunbergii. The isolation procedure typically involves solvent extraction followed by chromatographic separation.
Protocol:
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Material Preparation: Air-dried and powdered bark of Machilus thunbergii is used as the starting material.
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Extraction: The powdered bark is extracted exhaustively with 80% aqueous methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The Guaiacin-containing fraction is typically found in the EtOAc layer.
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Chromatographic Separation:
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The dried EtOAc fraction is subjected to silica (B1680970) gel column chromatography.
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The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing Guaiacin are combined and further purified using repeated column chromatography on silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 columns until pure Guaiacin is obtained.[3]
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Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
β-Glucuronidase Inhibition Assay
Guaiacin has been shown to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes. The following is a general protocol for assessing β-glucuronidase inhibitory activity.
Protocol:
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Enzyme and Substrate Preparation:
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Prepare a solution of β-glucuronidase enzyme in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
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Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (pNPG), in the same buffer.
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Assay Procedure:
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In a 96-well plate, add 50 µL of the enzyme solution to each well.
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Add 10 µL of various concentrations of Guaiacin (dissolved in DMSO, with the final DMSO concentration kept below 1%) or a control solvent.
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Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.
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Incubate the reaction mixture at 37°C for 30 minutes.
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Measurement:
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Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
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Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
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Data Analysis:
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The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of Guaiacin.
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The IC₅₀ value (the concentration of Guaiacin that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts
Guaiacin promotes osteoblast differentiation, which can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.
Protocol:
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Cell Culture and Treatment:
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Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach 80-90% confluency.
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Treat the cells with various concentrations of Guaiacin in a differentiation-inducing medium (e.g., α-MEM containing ascorbic acid and β-glycerophosphate) for a specified period (e.g., 7 days).
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Cell Lysis:
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After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells by adding 200 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating on ice for 10 minutes.
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ALP Activity Measurement:
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Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
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Add 150 µL of an ALP substrate solution (e.g., p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer) to each well.
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Incubate the plate at 37°C for 15-30 minutes, protecting it from light.
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Stop the reaction by adding 50 µL of 3 M NaOH.
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Measure the absorbance at 405 nm.
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Data Normalization and Analysis:
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The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
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ALP activity is normalized to the total protein concentration and expressed as units per milligram of protein.
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The results are typically presented as a fold change relative to the untreated control.
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Biological Activities and Signaling Pathways
Guaiacin exhibits a range of biological activities, including neuroprotective effects, inhibition of β-glucuronidase, and promotion of osteoblast differentiation.
Biological Activity Summary
| Biological Activity | Effect | Concentration/IC₅₀ | Reference(s) |
| Neuroprotection | Significant protection against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. | 0.1 µM - 10.0 µM | [5][6] |
| β-Glucuronidase Inhibition | Potent in vitro inhibition of the release of β-glucuronidase from rat polymorphonuclear leukocytes. | Not specified | [2] |
| Osteoblast Differentiation | Significantly increases alkaline phosphatase (ALP) activity and promotes osteoblast differentiation. | Not specified |
Putative Signaling Pathway in Osteoblast Differentiation
While the precise molecular mechanism of Guaiacin in promoting osteoblast differentiation has not been fully elucidated, it is hypothesized to involve the activation of key signaling pathways known to regulate osteogenesis, such as the Extracellular signal-regulated kinase (ERK) and Smad pathways.[7][8] These pathways converge on the master transcriptional regulator of osteoblast differentiation, Runx2.
Activation of these pathways typically leads to the phosphorylation and activation of transcription factors that upregulate the expression of osteogenic marker genes, including alkaline phosphatase (Alp), collagen type I (Col1a1), and osteocalcin (B1147995) (Bglap), ultimately leading to matrix mineralization and bone formation.
Conclusion
Guaiacin is a bioactive lignan with a well-characterized chemical structure. Its documented biological activities, including neuroprotection and the promotion of osteoblast differentiation, make it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for future research into the synthesis, isolation, and biological evaluation of Guaiacin and its analogues. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways through which Guaiacin exerts its therapeutic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective lignans from the bark of Machilus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix protein biglycan induces osteoblast differentiation through extracellular signal-regulated kinase and Smad pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bu-Gu-Sheng-Sui decoction promotes osteogenesis via activating the ERK/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
